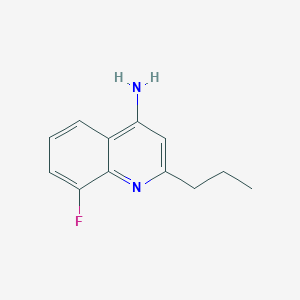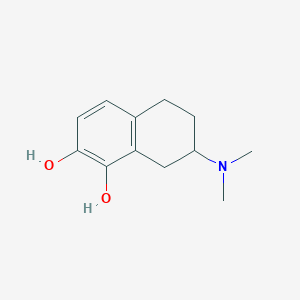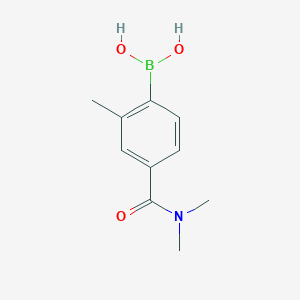
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with a molecular formula of C9H18ClNO2. It is a derivative of propanoic acid, where the amino group is substituted with a cyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of (S)-2-amino propanoic acid with cyclohexylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexylamines or cyclohexanols.
Aplicaciones Científicas De Investigación
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclohexylamino)propanoic acid hydrochloride
- Cyclohexylamine derivatives
- Propanoic acid derivatives
Uniqueness
(S)-2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to other similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, enhancing its utility in different scientific fields .
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
(2S)-2-(cyclohexylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m0./s1 |
Clave InChI |
FZTBJBZGKILHLT-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1CCCCC1.Cl |
SMILES canónico |
CC(C(=O)O)NC1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)








![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)




